N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1-phenylmethanesulfonamide
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Overview
Description
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1-phenylmethanesulfonamide is an organic compound that features a naphthalene ring, a hydroxyethyl group, and a phenylmethanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1-phenylmethanesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene, which undergoes a Friedel-Crafts acylation to introduce an acyl group.
Reduction: The acylated naphthalene is then reduced to form the corresponding alcohol.
Sulfonamide Formation: The alcohol is reacted with phenylmethanesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1-phenylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.
Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride) are common.
Substitution: Electrophilic reagents such as halogens (Br₂, Cl₂) or nitrating agents (HNO₃) can be employed.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1-phenylmethanesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism by which N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1-phenylmethanesulfonamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds, while the aromatic rings can participate in π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxyethyl)-1-phenylmethanesulfonamide: Lacks the naphthalene ring, resulting in different chemical properties and applications.
N-(2-hydroxy-2-(phenyl)ethyl)-1-phenylmethanesulfonamide: Contains a phenyl group instead of a naphthalene ring, affecting its reactivity and biological activity.
Uniqueness
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1-phenylmethanesulfonamide is unique due to the presence of both a naphthalene ring and a sulfonamide group, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in similar compounds.
Properties
IUPAC Name |
N-(2-hydroxy-2-naphthalen-1-ylethyl)-1-phenylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S/c21-19(18-12-6-10-16-9-4-5-11-17(16)18)13-20-24(22,23)14-15-7-2-1-3-8-15/h1-12,19-21H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MONDUVVLSVCJBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NCC(C2=CC=CC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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